Product packaging for Carvyl acetate(Cat. No.:CAS No. 97-42-7)

Carvyl acetate

Cat. No.: B1596030
CAS No.: 97-42-7
M. Wt: 194.27 g/mol
InChI Key: YTHRBOFHFYZBRJ-UHFFFAOYSA-N
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Description

Natural Occurrence and Biosynthesis Pathways

The presence of carvyl acetate (B1210297) in nature is a result of intricate biosynthetic processes within various plants.

Carvyl acetate is found in a variety of plants, often as a constituent of their essential oils. The concentration of this compound can vary significantly based on the species, geographical location, and even the specific part of the plant.

Mentha spicata (Spearmint): The essential oil of spearmint is known to contain this compound. researchgate.netelectrochemsci.org One study on Mentha spicata from Pakistan identified this compound as one of the constituents, with a concentration of 2.1%. researchgate.netnih.gov Another analysis of Mentha spicata essential oil also reported the presence of this compound. electrochemsci.org Research has also shown that the application of melatonin (B1676174) to Mentha spicata can induce the synthesis of cis-carvyl acetate. kujnsr.com

Carum carvi (Caraway): Caraway is another botanical source of this compound. femaflavor.org The essential oil extracted from the entire Carum carvi plant has been found to contain both carvyl and dihydrothis compound at a combined concentration of 1.1%. taylorandfrancis.comresearchgate.netresearchgate.net Trace amounts of trans-carvyl acetate have also been reported in caraway fruit oil. thegoodscentscompany.com

Calamintha officinalis (Calamint): The essential oil of Calamintha officinalis has been shown to contain cis-carvyl acetate. In one study, cis-carvyl acetate was found to be a notable component, constituting 6.1% of the total essential oil. nih.govuoa.grresearchgate.netijpsr.com

Tanacetum vulgare (Tansy): Tansy is a known source of this compound, with some chemotypes of the plant being characterized by the presence of trans-carvyl acetate. nih.govknapsackfamily.com One study identified trans-carvyl acetate as a main compound in the essential oil of Tanacetum vulgare. mdpi.com Another report also lists trans-carvyl acetate as a chemical constituent of this plant. neocities.org

Interactive Data Table: Occurrence of this compound in Various Plant Species

Botanical SpeciesPlant PartCompoundConcentration (%)Reference
Mentha spicataAerial partsThis compound2.1 researchgate.netnih.gov
Carum carviWhole plantCarvyl and dihydrothis compound1.1 taylorandfrancis.comresearchgate.netresearchgate.net
Calamintha officinalisAerial partscis-Carvyl acetate6.1 nih.govuoa.grresearchgate.netijpsr.com
Tanacetum vulgareNot specifiedtrans-Carvyl acetateMain component mdpi.com

The biosynthesis of this compound is rooted in the terpenoid pathway. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants. The fundamental building block for terpenoids is the five-carbon isoprene (B109036) unit.

The biosynthesis of this compound likely proceeds through the hydrolysis of other terpenoid esters to form carveol (B46549), which is then acetylated. inchem.org In engineered Escherichia coli, the formation of this compound as a by-product has been observed, presumably through the action of an E. coli alcohol acetyltransferase on carveol. d-nb.info This suggests that the final step in the natural pathway is an enzymatic esterification of carveol with an acetyl donor. The precursor, carveol, is itself derived from limonene (B3431351) through hydroxylation. d-nb.info

Distribution in Botanical Species (e.g., Mentha spicata, Carum carvi, Calamintha officinalis, Tanacetum vulgare)

Chemical Classification within Terpenoid Systems

This compound's chemical structure places it firmly within the classification of menthane monoterpenoids and as an ester.

This compound is classified as a menthane monoterpenoid. foodb.cacontaminantdb.cafoodb.ca This means its carbon skeleton is based on the p-menthane (B155814) framework, which consists of a cyclohexane (B81311) ring with a methyl group and an isopropenyl group. foodb.cacontaminantdb.cafoodb.canih.gov Monoterpenoids are a subclass of terpenoids that are composed of two isoprene units.

The presence of an ester functional group is a defining characteristic of this compound. It is an acetate ester, formed from the reaction of carveol (an alcohol) and acetic acid. This ester group is a key feature of its chemical identity and contributes to its aromatic properties. chemimpex.com

Menthane Monoterpenoid Framework

Significance as a Research Building Block in Organic Synthesis

This compound serves as a valuable starting material or intermediate in organic synthesis, allowing for the creation of more complex molecules. chemimpex.com Its inherent chirality and functional groups make it an attractive building block for the synthesis of various compounds. chemimpex.com

For instance, the oxidation of limonene can yield both cis- and trans-carvyl acetate, among other products. researchgate.net Furthermore, this compound can be prepared through methods such as the pyrolysis of sobrerol (B1217407) diacetate. google.com The ester can also be used in transesterification reactions, for example, reacting with methyl isovalerate to form other esters. google.com Its utility extends to the synthesis of fine chemicals and has been a subject of interest in biocatalytic transformations. nih.govalmacgroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B1596030 Carvyl acetate CAS No. 97-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl) acetate
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InChI

InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3
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InChI Key

YTHRBOFHFYZBRJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC(CC1OC(=O)C)C(=C)C
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Molecular Formula

C12H18O2
Record name CARVYL ACETATE
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DSSTOX Substance ID

DTXSID3024738
Record name Carvyl acetate
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Molecular Weight

194.27 g/mol
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Physical Description

Carvyl acetate is a clear colorless liquid. (NTP, 1992), colourless to pale yellow liquid with a spearminty odour
Record name CARVYL ACETATE
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Boiling Point

171 to 174 °F at 0.1 mmHg (NTP, 1992)
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Flash Point

207 °F (NTP, 1992)
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Solubility

slightly soluble in water; soluble in alcohol and most fixed oils
Record name Carvyl acetate
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Density

0.976 (NTP, 1992) - Less dense than water; will float, 0.964-0.970
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CAS No.

97-42-7, 1205-42-1, 7053-79-4
Record name CARVYL ACETATE
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Record name Carvyl acetate
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Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-acetate, (1R,5R)-rel-
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Synthetic Methodologies and Chemical Derivatization of Carvyl Acetate

Laboratory Synthesis Routes

A primary laboratory method for producing carvyl acetate (B1210297) is the direct esterification of its corresponding alcohol, carveol (B46549). This reaction typically involves treating carveol with an acetylating agent derived from acetic acid, most commonly acetic anhydride (B1165640). To facilitate the reaction, a catalyst is often employed.

Commonly, the reaction is performed by boiling carveol with acetic anhydride in the presence of a mild base like sodium acetate. google.com Alternatively, other bases such as pyridine (B92270) can be used to catalyze the transformation. tandfonline.com The general principle involves the nucleophilic attack of the hydroxyl group of carveol on the carbonyl carbon of acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct. Another approach involves the use of trimethylamine (B31210) in chloroform (B151607) at room temperature. jmaterenvironsci.com These methods are fundamental in organic synthesis for converting alcohols to their corresponding acetate esters.

Industrially significant routes to carvyl acetate often start from α-pinene, a major constituent of turpentine (B1165885). researchgate.net This transformation is not a direct esterification but a multi-step process. A key intermediate in this pathway is sobrerol (B1217407) (l-p-menthene-6,8-diol), which is formed from α-pinene via its epoxide. google.comscribd.comscribd.com

The process continues by converting sobrerol to its di-ester, typically sobrerol diacetate, by reacting it with acetic anhydride. google.com The crucial step is the subsequent pyrolysis (thermal decomposition) of sobrerol diacetate. Mild heating of sobrerol diacetate leads to the elimination of one molecule of acetic acid, yielding this compound in a good yield. google.com For instance, refluxing sobrerol diacetate at atmospheric pressure until the pot temperature drops to 159°C results in its conversion to this compound. google.com

More direct catalytic conversions from α-pinene have also been explored. Research has demonstrated the esterification of α-pinene using a trichloroacetic acid (TCA)/Zeolite Y catalyst. researchgate.netdntb.gov.ua In one study, optimal results were achieved at a temperature of 40°C with a catalyst mass of 500 mg, which resulted in an α-pinene conversion of 67.81% and a selectivity for this compound of 81.92% after one hour. researchgate.netdntb.gov.ua

Catalytic Esterification of α-Pinene
CatalystTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
TCA/Zeolite Y (500 mg)40167.8181.92 researchgate.netdntb.gov.ua
Natural Zeolite40--28.87 researchgate.net

A variety of catalytic systems can be employed to synthesize this compound, reflecting different strategic approaches to esterification and molecular rearrangement.

Acid and Base Catalysis : Traditional esterification reactions frequently rely on either acid or base catalysts. As mentioned, bases like sodium acetate and pyridine are used in the acetylation of carveol with acetic anhydride. google.comtandfonline.com Acid catalysts, such as solid acid catalysts like TCA-impregnated Zeolite Y, are effective in the conversion of α-pinene. researchgate.net These catalysts work by activating either the alcohol or the carboxylic acid derivative, facilitating the ester bond formation.

Metal Catalysis : Transition metal catalysts, particularly palladium, are pivotal not for the primary synthesis of this compound but for its subsequent derivatization. Palladium(0) complexes are well-known to catalyze allylic substitution reactions on substrates like this compound, enabling the formation of new carbon-carbon or carbon-nitrogen bonds. jmaterenvironsci.commdpi.com

Enzymatic Catalysis : Biocatalysis offers a green alternative for ester synthesis. While specific examples for this compound are less common in the provided context, lipases are widely used for the esterification of alcohols with acetic anhydride, suggesting their potential applicability in this synthesis as well.

Esterification from Alpha-Pinene and Related Monoterpenes

Novel Derivative Synthesis

This compound is not only an end product but also a valuable intermediate for creating other scientifically and commercially important compounds.

Dihydrothis compound is a key component, along with this compound, in synthetic spearmint flavors. justia.com Its synthesis involves the reduction of the endocyclic double bond of the carvyl moiety.

One synthetic pathway to dihydrocarvyl esters involves the hydrogenation of sobrerol using a platinum oxide catalyst to form dihydrosobrerol. google.com This saturated intermediate can then be acetylated and pyrolyzed in a manner analogous to the synthesis of this compound from sobrerol, yielding dihydrothis compound. google.com

Another route starts from l-carvone, which undergoes selective hydrogenation to d-dihydrocarvone, a reaction that requires a specially prepared cobalt complex catalyst. justia.comgoogle.com The resulting dihydrocarvone (B1202640) can then be reduced to dihydrocarveol (B1210190) and subsequently esterified to dihydrothis compound. google.com These reduction methods are crucial for producing the saturated derivatives of the carveol structure.

The chemical structure of this compound, featuring an allylic ester, makes it an excellent substrate for sophisticated organic transformations that build molecular complexity. Palladium-catalyzed allylic substitution is a prominent example of how this compound can be used as a building block. mdpi.comnih.gov

In these reactions, a palladium(0) catalyst reacts with the allylic acetate to form a π-allylpalladium complex. jmaterenvironsci.comorganic-chemistry.org This electrophilic intermediate can then react with a wide range of nucleophiles. For instance, the palladium-catalyzed allylic amination of cis-carvyl acetate allows for the introduction of nitrogen-containing functional groups, which is a common strategy in the synthesis of pharmaceuticals. mdpi.com Similarly, carbon-based nucleophiles like malonates can be used to form new carbon-carbon bonds, demonstrating the versatility of this compound in extending carbon chains and constructing complex molecular frameworks. jmaterenvironsci.com

Generation of Dihydrothis compound and Other Reduced Forms

Sustainable and Green Chemistry Approaches in this compound Production

The chemical industry's shift towards sustainability has spurred the development of green and environmentally friendly methods for producing valuable compounds like this compound. google.com Traditional synthetic routes often rely on petrochemical feedstocks and can generate significant amounts of waste, including contaminated wastewater. google.com In contrast, sustainable approaches prioritize the use of renewable raw materials, biocatalysis, and processes that minimize environmental impact. fragranceconservatory.comacib.at

A primary focus of green chemistry in this area is the utilization of naturally derived feedstocks. researchgate.net Terpenes, which are abundant in many plants, serve as excellent renewable starting materials for the synthesis of this compound and its derivatives. researchgate.netresearchgate.net For instance, fragrance creators are increasingly using renewable materials to synthesize this compound, helping to preserve natural resources. fragranceconservatory.com

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a cornerstone of green this compound production. acib.at This methodology offers high selectivity and efficiency under mild reaction conditions, reducing energy consumption and by-product formation. acib.at Enzymes like lipases are commonly employed for esterification and transesterification reactions to produce this compound from its precursor, carveol. researchgate.net

Research has also explored the use of engineered microorganisms, such as Escherichia coli, for the complete biosynthesis of this compound precursors from simple carbon sources like glucose. d-nb.infonih.gov This approach, a part of synthetic biology, aims to create efficient and sustainable "cell factories" for producing valuable chemicals. nih.gov

Research Findings in Green Synthesis

Several studies have demonstrated the feasibility and efficiency of green methodologies for this compound synthesis. These investigations often focus on optimizing reaction conditions, catalysts, and the use of renewable substrates.

One notable approach involves the enzymatic esterification of α-pinene, a major component of turpentine oil. researchgate.net This process directly converts a readily available renewable resource into this compound. Research has shown that factors like temperature and catalyst mass significantly influence the conversion and selectivity of this reaction. researchgate.netresearchgate.net

Another green method is the pyrolysis of sobrerol diacetate, which can be derived from α-pinene epoxide. google.com This process yields this compound in good quantities. google.com Furthermore, the development of one-pot, multi-step reactions, often facilitated by biocatalysts, helps to reduce the number of process steps and the need for intermediate purification, thereby lowering CO2 emissions. acib.at

The following tables summarize key findings from research into the sustainable production of this compound.

Table 1: Enzymatic Esterification for this compound Synthesis

Starting Material Catalyst Acyl Donor Reaction Conditions Conversion Rate Selectivity for this compound Reference
α-Pinene Not specified Acetic Acid 40°C, 500 mg catalyst, 1 hour 67.81% 81.92% researchgate.netresearchgate.net
α-Terpineol Candida rugosa lipase Acetic Anhydride 50°C, 10 MPa in Supercritical CO₂ 53.0% (esterification extent) Not specified researchgate.net

Table 2: Alternative Green Synthesis Methods

Method Starting Material Key Reagents/Catalysts Product Yield/Outcome Reference
Pyrolysis Sobrerol Diacetate Heat Good yield of this compound google.com

These sustainable methods not only offer an alternative to conventional chemical synthesis but also align with the growing demand for natural and environmentally friendly products in the flavor and fragrance industries. researchgate.net

Stereochemical Investigations and Enantiomeric Studies of Carvyl Acetate

Chiral Properties and Isomeric Forms

Carvyl acetate's molecular structure includes two stereocenters, leading to the existence of enantiomers and diastereomers. This inherent chirality is fundamental to its varied characteristics and applications.

Carvyl acetate (B1210297) exists as enantiomeric pairs, with (-)-carvyl acetate being one of the well-studied forms. chemspider.com The specific three-dimensional arrangement of atoms at the chiral centers is designated using (R) and (S) nomenclature, such as in (1R,5R)-carvyl acetate. This stereochemistry is crucial for its biological interactions. In addition to enantiomers, this compound also has cis- and trans-diastereomers, which relate to the relative orientation of substituents on the cyclohexene (B86901) ring. nist.govnist.gov

The natural occurrence and synthesis of this compound often result in mixtures of these isomers. For instance, essential oils from plants like spearmint can contain a variety of this compound isomers, including cis- and trans- forms. google.comthegoodscentscompany.com The ratio of these isomers can vary depending on the source. For example, the essential oil of Mentha spicata L. has been found to contain this compound as a major component, with specific mention of cis-carvyl acetate. mdpi.comresearchgate.net Similarly, some analytical studies of essential oils have reported the presence of both cis- and trans-carvyl acetate. mdpi.comnih.govresearchgate.net The specific isomeric composition is a key factor in the characteristic aroma and potential bioactivity of these oils.

Table 1: Isomeric Forms of this compound

Isomer CAS Number Molecular Formula IUPAC Name
(-)-cis-Carvyl Acetate 1205-42-1 C12H18O2 (1S,5R)-2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol, acetate chemspider.comnist.gov
trans-Carvyl Acetate 1134-95-8 C12H18O2 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate, trans- nist.gov
(1R,5R)-Carvyl Acetate Not specified C12H18O2 (1R,5R)-5-Isopropenyl-2-methyl-2-cyclohexen-1-yl acetate chemspider.com
(1S,5S)-Carvyl Acetate Not specified C12H18O2 [(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate nih.gov

The separation and identification of individual this compound isomers are crucial for understanding their unique properties. Chromatographic techniques are central to this process. Gas chromatography (GC) is frequently used to separate and quantify the different isomers present in essential oils and synthetic mixtures. thegoodscentscompany.com High-performance liquid chromatography (HPLC) is another powerful tool, with methods developed for the analysis of this compound using reverse-phase columns. sielc.com These liquid chromatography methods can be scaled for preparative separation to isolate pure isomers for further study. sielc.com

Characterization of the isolated isomers involves various spectroscopic techniques. Mass spectrometry (MS), often coupled with GC (GC-MS), provides information on the molecular weight and fragmentation patterns of the isomers. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, can be used to differentiate between enantiomers, sometimes with the aid of chiral shift reagents. researchgate.net

Enantiomeric Purity and Isomeric Ratios (e.g., (-)-Carvyl acetate, cis- and trans- isomers)

Enantioselective Synthesis and Separation Techniques

The demand for enantiomerically pure forms of this compound, driven by their distinct biological and olfactory properties, has led to the development of methods for their selective synthesis and separation.

Enantioselective synthesis aims to produce a specific enantiomer of a molecule. One approach involves the use of chiral starting materials. For example, the stereoselective reduction of (S)-(+)-carvone can yield cis-(–)-carveol, which can then be acetylated to produce (-)-carvyl acetate. lookchem.com Catalytic methods are also employed, such as the esterification of α-pinene using a zeolite catalyst to produce this compound. researchgate.net

Separating a racemic mixture (a 50:50 mixture of two enantiomers) is another important strategy. Chiral chromatography is a primary method for enantiomer separation. nih.govchemistrydocs.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.gov While standard reversed-phase HPLC cannot separate enantiomers, the addition of a chiral selector to the mobile phase or derivatization of the enantiomers can enable separation. sepscience.com Other advanced separation techniques include simulated moving bed (SMB) chromatography and enantioselective liquid-liquid extraction. nih.gov

Biological and Olfactory Discrimination of Enantiomers

The stereochemistry of this compound and related compounds has a profound impact on how they are perceived by biological systems, most notably the sense of smell.

The human olfactory system can differentiate between the enantiomers of certain chiral molecules. mdpi.com Studies have shown that humans can distinguish between the optical isomers of dihydrothis compound. oup.comnih.govoup.comlilab-ecust.cn This discrimination is believed to be based on differences in odor quality rather than odor intensity, as the detection thresholds for the antipodes of dihydrothis compound did not differ significantly. oup.comnih.gov This suggests that the chiral receptors in the olfactory system interact differently with each enantiomer, leading to distinct scent perceptions. oup.com The ability to discriminate between these enantiomers is not universal across all individuals, with marked interindividual differences observed. nih.gov

The stereochemistry of a molecule is a critical factor that influences its biological activity. mdpi.comnih.gov This principle applies to this compound, where different isomers can exhibit varied effects. For instance, trans-carvyl acetate has been noted for its potential role in increasing antibacterial activity. mdpi.com In general, the specific three-dimensional structure of an enantiomer determines how it binds to and interacts with biological targets like enzymes and receptors, leading to differences in pharmacological or toxicological effects. mdpi.com Research into the biological activities of various this compound isomers has explored their potential antimicrobial, anti-inflammatory, and antioxidant properties.

Biological Activities and Mechanistic Pathways of Carvyl Acetate

Antimicrobial Efficacy and Mechanisms

Carvyl acetate (B1210297) is found in essential oils that exhibit significant antimicrobial properties. While much of the research has been conducted on the essential oils as a whole, the presence of carvyl acetate is noted alongside these activities.

Essential oils containing this compound have demonstrated inhibitory effects against a range of bacteria. A notable study on the essential oil of spearmint (Mentha spicata), which contains this compound as a component (2.1%), tested its efficacy against several bacterial strains. tandfonline.comresearchgate.netcapes.gov.br The oil showed strong activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pasteurella multocida. tandfonline.comresearchgate.netcapes.gov.brjle.comcairn.info The results from disc diffusion and minimum inhibitory concentration (MIC) assays indicated a significant antimicrobial potential for the spearmint oil. tandfonline.comresearchgate.netcapes.gov.br Research on Salvia officinalis essential oil also showed it was most effective against the Gram-positive Staphylococcus aureus compared to the Gram-negative bacteria tested. scielo.org.mx

Table 1: Antibacterial Activity of Mentha spicata Essential Oil (containing 2.1% this compound)

Bacterial Strain Type Activity Noted
Staphylococcus aureus Gram-Positive Strong Inhibition tandfonline.comresearchgate.netcapes.gov.br
Bacillus subtilis Gram-Positive Strong Inhibition tandfonline.comresearchgate.netcapes.gov.br
Escherichia coli Gram-Negative Strong Inhibition tandfonline.comresearchgate.netcapes.gov.br
Pasteurella multocida Gram-Negative Strong Inhibition tandfonline.comresearchgate.netcapes.gov.br

Data sourced from studies on the complete essential oil.

The same essential oil from Mentha spicata was also evaluated for its effectiveness against five pathogenic fungal species. tandfonline.comresearchgate.netcapes.gov.br The oil demonstrated considerable antifungal activity against all tested fungi: Aspergillus niger, Mucor mucedo, Fusarium solani, Botryodiplodia theobromae, and Rhizopus solani. tandfonline.comresearchgate.netcapes.gov.brtheses.cz The study highlighted that the microorganisms were strongly affected, suggesting a broad-spectrum antifungal potential. tandfonline.comresearchgate.netcapes.gov.br For instance, Aspergillus niger showed a large inhibition zone of 26.9 mm with a Minimum Inhibitory Concentration (MIC) of 0.07 mg/mL. nih.gov Mucor mucedo and Rhizopus solani also showed significant susceptibility. nih.gov

Table 2: Antifungal Activity of Mentha spicata Essential Oil (containing 2.1% this compound)

Fungal Strain Activity Noted
Aspergillus niger Strong Inhibition tandfonline.comresearchgate.netcapes.gov.brnih.gov
Mucor mucedo Strong Inhibition tandfonline.comresearchgate.netcapes.gov.brnih.gov
Fusarium solani Strong Inhibition tandfonline.comresearchgate.netcapes.gov.brnih.gov
Botryodiplodia theobromae Strong Inhibition tandfonline.comresearchgate.netcapes.gov.brnih.gov
Rhizopus solani Strong Inhibition tandfonline.comresearchgate.netcapes.gov.brnih.gov

Data sourced from studies on the complete essential oil.

Research into the mode of action of essential oil components suggests that they primarily target the bacterial cell membrane. mdpi.com Specifically, a study analyzing the effects of various essential oils on Paenibacillus larvae identified a positive correlation between the presence of trans-carvyl acetate and the disruption of the bacterial cell membrane. nih.govresearchgate.net This disruption leads to the leakage of cytoplasmic contents, ultimately causing cell death. nih.govresearchgate.net The ability of components like this compound to compromise membrane integrity is a key factor in their antibacterial efficacy. mdpi.comnih.govresearchgate.net This mechanism involves increasing the permeability of the membrane, a phenomenon observed in both E. coli and S. aureus when treated with essential oils containing such compounds. mdpi.com

Antifungal Activity Spectrum (e.g., Aspergillus niger, Mucor mucedo, Fusarium solani, Botryodiplodia theobromae, Rhizopus solani)

Antioxidant Properties and Oxidative Stress Modulation

This compound contributes to the antioxidant capacity of the essential oils in which it is present. This activity is crucial for mitigating oxidative stress, a process implicated in various forms of cellular damage.

The antioxidant potential of essential oils containing this compound has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.comresearchgate.netcapes.gov.br For example, the essential oil of Calendula officinalis, which contains 6.1% cis-carvyl acetate, demonstrated good radical scavenging activity, with a reported half-maximal inhibitory concentration (IC50) of 4.47 mg/mL. semanticscholar.org Similarly, spearmint oil, with 2.1% this compound, also exhibited good antioxidant activity in DPPH assays. tandfonline.comresearchgate.netcapes.gov.br The ability of these oils to donate a hydrogen atom or electron helps to neutralize the stable DPPH radical. researchgate.net

Table 3: DPPH Radical Scavenging Activity of Essential Oils Containing this compound

Essential Oil Source This compound Content Reported IC50 Value
Calendula officinalis 6.1% (cis-carvyl acetate) 4.47 mg/mL semanticscholar.org
Mentha spicata 2.1% Good activity noted tandfonline.comresearchgate.net

IC50 represents the concentration required to scavenge 50% of DPPH radicals.

In addition to scavenging free radicals, this compound is implicated in the inhibition of lipid peroxidation, the oxidative degradation of lipids. This process can lead to cell membrane damage. The essential oil of Calendula officinalis, containing cis-carvyl acetate, was found to inhibit lipid peroxidation in a linoleic acid/β-carotene bleaching assay, with an IC50 value of 0.22 mg/mL. semanticscholar.org This indicates a potent ability to protect lipids from oxidative damage. semanticscholar.org Studies on various mint essential oils have also confirmed a dose-dependent reduction in lipid peroxidation in liver homogenates, further supporting the role of their components in preventing oxidative damage to lipids. mdpi.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
trans-Carvyl acetate
cis-Carvyl acetate
cis-Carveol
Carvone (B1668592)
Limonene (B3431351)
1,8-cineole
cis-dihydrocarvone
cis-sabinene hydrate
Thymol
Linoleic acid
β-carotene

Cellular Effects and Signaling Pathways

Induction of Apoptosis and DNA Damage Response in Caenorhabditis elegans

This compound has been identified as a bioactive compound that can induce apoptosis and activate DNA damage responses in the nematode Caenorhabditis elegans. preprints.orgelifesciences.org Studies using this model organism have shown that exposure to this compound, often as a component of herbal extracts, leads to an increase in apoptosis in the pachytene region of the germline. preprints.orgelifesciences.orgnih.gov This programmed cell death is a consequence of the activation of the DNA damage checkpoint pathway. nih.gov

The induction of the DNA damage response is evidenced by an increase in phosphorylated CHK-1 foci, a key protein in the signaling cascade that responds to DNA lesions. elifesciences.orgnih.gov The persistence of unrepaired DNA damage is believed to trigger this checkpoint, ultimately leading to the elimination of affected cells through apoptosis. nih.gov This mechanism highlights the cytotoxic potential of this compound at a cellular level. preprints.orgelifesciences.org

Upregulation of Checkpoint Genes

Further elucidating its mechanism of action, this compound has been shown to upregulate DNA damage checkpoint genes in C. elegans. preprints.orgelifesciences.orgsciety.org The activation of this pathway involves key sensor kinases ATM and ATR, which play essential roles in detecting DNA damage and initiating repair processes. nih.gov Research has demonstrated that herbal extracts containing this compound lead to increased expression of atm-1 and atl-1, the C. elegans homologs of ATM and ATR respectively, confirming the activation of the DNA damage response pathway. nih.gov

This upregulation is a critical step in the cellular response to genotoxic stress, leading to cell cycle arrest and apoptosis. elifesciences.org The activation of these checkpoint genes by this compound underscores its role as a compound that can influence fundamental cellular processes related to genome integrity. preprints.orgelifesciences.orgsciety.org In some contexts, this activity is being explored for its potential antitumor properties. nih.govresearchgate.netmdpi.com

Entomological Applications and Insect Interactions

Insect Repellency and Larvicidal Activity (e.g., against Helicoverpa armigera)

This compound has demonstrated significant potential in entomological applications, particularly as an insect repellent and larvicidal agent. researchgate.netcgiar.org Research has highlighted its efficacy against various insect pests, including the cotton bollworm, Helicoverpa armigera. researchgate.netcgiar.orgafricaresearchconnects.com Essential oils containing cis-carvyl acetate as a major component have shown notable larvicidal activity against this destructive agricultural pest. researchgate.netcgiar.orgafricaresearchconnects.com

For instance, Mentha spicata essential oil, with cis-carvyl acetate as a primary constituent (63.69%), exhibited larvicidal effects on H. armigera. researchgate.netafricaresearchconnects.com While not as potent as some other essential oils like Ocimum basilicum, the activity of M. spicata oil points to the insecticidal properties of its components, including this compound. researchgate.netcgiar.orgafricaresearchconnects.com The compound is also found in the volatile emissions of plants that can influence insect behavior. bioone.orgcore.ac.uk

**Table 1: Larvicidal Activity of Essential Oils Containing this compound against *Helicoverpa armigera***

Essential Oil Source Major Components Concentration Larval Mortality (24h) Larval Mortality (48h) Reference
Mentha spicata Cis-carvyl acetate (63.69%), D-limonene (14.79%) 2.5% 52% 76% researchgate.net, africaresearchconnects.com
Mentha spicata (topical application) Cis-carvyl acetate (63.69%), D-limonene (14.79%) 5% 100% - researchgate.net, africaresearchconnects.com

Efficacy in Pest Control Formulations

The insecticidal properties of this compound have led to its inclusion in pest control formulations. ecfr.gov It is recognized for its potential use in developing eco-friendly and effective biological insecticides. researchgate.net As a terpenoid ester, this compound can be formulated into various insecticide compositions. google.com

The U.S. Environmental Protection Agency (EPA) has exempted this compound from the requirement of a tolerance when used in pesticide formulations, with the condition that the end-use concentration does not exceed 100 ppm. ecfr.gov This regulatory status facilitates its use in agricultural and other pest management contexts. The development of such formulations aims to provide alternatives to synthetic pesticides, addressing concerns about environmental impact and insect resistance. researchgate.netgoogle.comnih.gov

Neurobiological and Behavioral Modulatory Effects

The neurobiological and behavioral effects of this compound are an emerging area of research. As an acetate compound, it belongs to a class of molecules that can influence brain function and behavior. nih.gov For instance, acetate, as a metabolite of ethanol, has been shown to affect cerebral blood flow and is implicated in processes like transcriptional regulation and neurotransmission. nih.gov

While direct studies on the specific neurobiological and behavioral modulatory effects of this compound are limited, the known activities of related compounds suggest potential avenues for investigation. For example, carvone, a structurally related monoterpene, has been shown to reduce locomotor activity in mice. researchgate.net Essential oils containing cis-carvyl acetate have been noted for their sedative and hypothermic effects in some studies. nih.gov Further research is needed to fully elucidate the specific interactions of this compound with the nervous system and its impact on behavior.

Central Nervous System Depressant Activities (e.g., potentiation of hypnotic effects)

Studies on essential oils containing this compound suggest a potential role for this compound in central nervous system (CNS) depression. The essential oil of Calamintha officinalis Moench, which contains cis-carvyl acetate as one of its constituents (6.1%), has been shown to exhibit typical behaviors of a nonselective CNS depressant drug in rodent models. nottingham.ac.uknih.govnih.govresearchgate.netijpsr.com Specifically, this essential oil was found to potentiate the hypnotic effects of sodium pentobarbital (B6593769) by decreasing the time it took for the sedative effects to begin and extending the duration of sleep. nottingham.ac.uknih.govnih.govresearchgate.netijpsr.com

While these findings point towards a CNS depressant action of the essential oil as a whole, the direct contribution of this compound to this effect has not been definitively established in isolation. The observed activity is likely a result of the synergistic or additive effects of the various components within the essential oil. elifesciences.org

Table 1: Central Nervous System Depressant Activities of Essential Oil Containing this compound

Essential Oil SourceThis compound ContentExperimental ModelObserved EffectsCitation
Calamintha officinalis Moenchcis-carvyl acetate (6.1%)RodentsPotentiation of sodium pentobarbital-induced hypnosis (decreased induction time, enhanced sleeping time). nottingham.ac.uknih.govnih.govresearchgate.netijpsr.com

Anticonvulsant Properties (e.g., protection against pentylenetetrazole-induced convulsions)

The potential anticonvulsant properties of this compound have been inferred from studies on essential oils in which it is a component. The essential oil of Calamintha officinalis Moench, containing 6.1% cis-carvyl acetate, has demonstrated protective effects against convulsions induced by pentylenetetrazole (PTZ) in animal models. nottingham.ac.uknih.govnih.govresearchgate.net PTZ is a chemical agent commonly used to induce seizures in experimental settings for the evaluation of anticonvulsant compounds. elifesciences.org

Table 2: Anticonvulsant Properties of Essential Oil Containing this compound

Essential Oil SourceThis compound ContentExperimental ModelKey FindingsCitation
Calamintha officinalis Moenchcis-carvyl acetate (6.1%)Rodents (Pentylenetetrazole-induced convulsions)Protection against convulsions. nottingham.ac.uknih.govnih.govresearchgate.net

Other Investigated Biological Roles

Potential for Reproductive Toxicity in Caenorhabditis elegans

Research utilizing the model organism Caenorhabditis elegans has indicated that this compound may possess reproductive toxicity. In a study investigating the effects of various herbal extracts on the germline development and fertility of C. elegans, this compound was identified as one of the major compounds in these extracts. preprints.org

The findings from this research suggest that this compound, along with another compound, thymol, activated DNA damage checkpoint responses and induced apoptosis (programmed cell death) in the germline of the nematode. elifesciences.orgpreprints.org The activation of DNA damage checkpoints and subsequent apoptosis in germ cells can lead to germline defects, including disorganized nuclei and altered meiotic progression, which can ultimately impair fertility. preprints.orgremedypublications.com

Table 3: Investigated Biological Role of this compound in Caenorhabditis elegans

Investigated RoleExperimental ModelKey FindingsImplicationCitation
Reproductive ToxicityCaenorhabditis elegansActivation of DNA damage checkpoint responses and apoptosis in the germline.Potential for reproductive toxicity through induction of germ cell death. elifesciences.orgpreprints.org

Advanced Applications and Translational Research

Pharmaceutical Formulation and Drug Delivery Systems

The unique properties of carvyl acetate (B1210297) are being leveraged to address challenges in drug formulation, specifically in improving the efficacy and patient acceptance of medications. chemimpex.com

Carvyl acetate is explored in pharmaceutical formulations for its dual capacity to improve the delivery of active pharmaceutical ingredients (APIs) and to make medications more palatable. chemimpex.com Its characteristically minty and fruity aroma and taste contribute to its function as a flavoring agent. chemimpex.com In animal nutrition, this compound is recognized as a sensory additive. The European Food Safety Authority has noted that its function in animal feed is similar to its role in food, where it is known to increase smell and palatability. europa.eu Research on the dietary choices of sheep has also identified cis-carvyl acetate as one of the key chemical compounds influencing the palatability of rangeland plants. arizona.edu

Beyond masking unpleasant tastes, derivatives of this compound's parent alcohol, l-carveol, have demonstrated significant potential as penetration enhancers for transdermal drug delivery. A study focused on developing safer and more effective enhancers synthesized a series of l-carvyl esters from l-carveol and saturated fatty acids. nih.gov These esters were evaluated for their ability to facilitate the skin permeation of the chemotherapy drug 5-fluorouracil (B62378) (FU). The results indicated that l-carvyl esters with moderate carbon chain lengths (C8 to C12) were most effective at enhancing the drug's passage through the skin's primary barrier, the stratum corneum. nih.gov Specifically, the l-carvyl ester with an eight-carbon chain (C-OCT) increased FU skin permeation by 2.66-fold compared to the control. nih.gov This enhancing effect was linked to the uptake of the esters into the stratum corneum, demonstrating a clear structure-activity relationship. nih.gov

Table 1: Enhancing Effect of l-Carvyl Esters on 5-Fluorouracil (FU) Skin Permeation

l-Carvyl Ester DerivativeAbbreviationFatty Acid Chain LengthEnhancement Ratio (vs. Control)Volatility (μg/cm²/h)
l-carveol (Parent Compound)---35.24
5-isopropenyl-2-methylcyclohex-2-en-1-yl heptanoateC-HEPC7-0.54
5-isopropenyl-2-methylcyclohex-2-en-1-yl octanoateC-OCTC82.660.07
5-isopropenyl-2-methylcyclohex-2-en-1-yl decanoateC-DECC101.80No weight loss observed
5-isopropenyl-2-methylcyclohex-2-en-1-yl dodecanoateC-DODC122.00No weight loss observed
Data sourced from a study on l-carvyl esters as penetration enhancers. nih.gov

The application of this compound is being explored in various novel drug delivery platforms designed to improve therapeutic outcomes. One notable example is its inclusion in alcohol-free foam carriers for cosmetic and pharmaceutical use. google.com A patent for such a formulation lists this compound as a potential terpenoid-ester that can be incorporated into a thermally stable, breakable foam. google.com This platform is designed for topical or mucosal administration and avoids the drying and irritating effects of alcohol-based carriers, making it suitable for delivering a wide range of water-soluble and oil-soluble active agents. google.com

The synthesis of l-carvyl ester derivatives for transdermal patches also represents an exploration into novel drug platforms. nih.gov By modifying the parent molecule, researchers are creating new chemical entities specifically designed to function within a sophisticated delivery system, aiming to improve drug bioavailability and reduce volatility compared to the original compound. nih.gov These advanced carriers are part of a broader field that includes liposomes, lipid nanoparticles, and bionanocomposites, which are engineered to precisely control drug release and target specific sites in the body. nih.gov

Role in Enhancing Active Ingredient Delivery and Palatability

Agrochemical Development and Sustainable Pest Management

In agriculture, there is a pressing need for effective and environmentally benign alternatives to synthetic pesticides. This compound, as a natural plant secondary metabolite, is a promising candidate for the development of eco-friendly pest management solutions. chemimpex.comresearchgate.net

This compound is a significant constituent of several plant essential oils that exhibit insecticidal properties. africaresearchconnects.comnih.gov Its presence in these oils makes it a key component in research aimed at developing botanical insecticides. nih.govmdpi.com For instance, gas chromatography-mass spectrometry (GC-MS) analysis revealed that cis-carvyl acetate is a major component (63.69%) of Mentha spicata (spearmint) essential oil, which has demonstrated larvicidal effects. africaresearchconnects.comresearchgate.netcabidigitallibrary.org Similarly, this compound was identified as a primary constituent (20.73%) in the botanical oil of Simmondsia chinensis (jojoba), which showed potent insecticidal activity. researchgate.netnih.gov

The development of advanced formulations, such as nanoemulsions, is being investigated to overcome challenges like volatility and poor water solubility that can limit the effectiveness of essential oil components. d-nb.info A study on spearmint oil, which contains trans-carvyl acetate, found that a nanoemulsion of the oil was effective against aphids. d-nb.info Such formulations can enhance the efficacy and stability of bioactive compounds, paving the way for their use in integrated pest management (IPM) strategies as a sustainable alternative to conventional chemical pesticides. nih.govd-nb.info

Research has documented the detrimental effects of this compound and oils containing it on a variety of significant agricultural pests. These studies often measure toxicity through contact and fumigation bioassays, with results reported as lethal concentration (LC50) values.

The essential oil of Mentha spicata, rich in cis-carvyl acetate, has shown notable larvicidal activity against Helicoverpa armigera (chickpea pod borer), a major crop pest. africaresearchconnects.comcabidigitallibrary.org In laboratory tests, the oil caused significant mortality in the larvae. africaresearchconnects.comcabidigitallibrary.org Botanical oil from Simmondsia chinensis, containing 20.73% this compound, was effective against two key stored-product pests: Sitophilus oryzae (rice weevil) and Tribolium castaneum (red flour beetle). nih.gov The oil exhibited both contact and fumigation toxicity against these insects. nih.gov Furthermore, nanoemulsions of spearmint oil, containing trans-carvyl acetate, have proven effective against aphid species like Rhopalosiphum maidis (corn leaf aphid) and Sitobion avenae (English grain aphid). d-nb.info Studies have also shown that this compound derivatives can be more toxic to insects like the house fly (Musca domestica) than their parent compounds. iastate.edu

Table 2: Documented Insecticidal Activity Involving this compound

Source/CompoundTarget PestKey Finding/ResultReference
Mentha spicata Oil (63.69% cis-carvyl acetate)Helicoverpa armigera (Chickpea Pod Borer)At 2.5% concentration, caused 76% larval mortality after 48 hours (systemic toxicity). africaresearchconnects.comcabidigitallibrary.org
Simmondsia chinensis Oil (20.73% this compound)Sitophilus oryzae (Rice Weevil)Contact toxicity LC50 = 24.37 ppm; Fumigation toxicity LC50 = 29.52 ppm/L air (at 3 days). nih.gov
Simmondsia chinensis Oil (20.73% this compound)Tribolium castaneum (Red Flour Beetle)Contact toxicity LC50 = 68.47 ppm (at 3 days). nih.gov
Spearmint Oil Nanoemulsion (contains trans-carvyl acetate)Rhopalosiphum maidis (Corn Leaf Aphid)90.21% mortality at 0.75% concentration after 48 hours. d-nb.info
(-)-Carvyl acetateMusca domestica (House Fly)Demonstrated higher toxicity than its parent alcohol, (-)-carveol, in fumigant bioassays. iastate.edu
Coriander Volatiles (contain this compound)Amrasca biguttula biguttula (Leafhopper)Used as an intercrop with eggplant to reduce leafhopper populations. bioone.org

Bio-Insecticides and Eco-Friendly Formulations

Materials Science and Polymer Chemistry

The application of this compound extends into the realm of materials science, where it is valued as a bio-derived building block for the synthesis of novel polymers. chemimpex.comacs.org Its derivation from renewable resources aligns with the principles of green chemistry.

A significant advancement is the use of this compound in the synthesis of bio-derived cyclic carbonates. acs.org Research has demonstrated a method for the coupling reaction of carbon dioxide with epoxides derived from renewable terpenes, including this compound. acs.org This process, utilizing an efficient aluminum catalyst under mild, solvent-free conditions, produces new cyclic carbonates. acs.org This synthetic route is notable not only for its use of renewable feedstocks and carbon dioxide but also for its high diastereoselectivity, which allows for the creation of highly substituted cyclic carbonates with precise stereochemistry. acs.org Such compounds are valuable monomers and intermediates in polymer chemistry, potentially leading to the development of new sustainable materials.

Synthesis of Bioderived Cyclic Carbonates from Epoxides

A significant area of research involves the use of this compound in the synthesis of bioderived cyclic carbonates. The process involves the coupling reaction of carbon dioxide with epoxides derived from renewable resources like this compound. figshare.comresearchgate.netacs.org This reaction is facilitated by an efficient aluminum catalyst under mild, solvent-free conditions. figshare.comresearchgate.netacs.org

The synthesis is noteworthy for its potential to achieve excellent diastereoselectivity, in some instances yielding a single diastereoisomer as the major product. figshare.comresearchgate.net This method represents a sustainable pathway for carbon dioxide fixation into valuable chemical products. researchgate.net The resulting bioderived cyclic carbonates are intermediates for producing high-value bioderived carbamates. researchgate.net

Starting MaterialCatalystReaction ConditionsProductKey Finding
Epoxidized this compoundAluminum CatalystMild, Solvent-freeBioderived Cyclic CarbonateHigh diastereoselectivity is achievable. figshare.comresearchgate.net
Epoxidized this compoundTetrabutylammonium chloride (TBACl)-Bioderived Cyclic CarbonateA simpler catalytic approach without the need for additional catalysts for sufficient conversion. researchgate.net

Applications in Novel Material Development

The versatility of this compound extends to its role as a precursor in the synthesis of more complex molecules, contributing to advancements in material science. chemimpex.com Researchers utilize it as a building block in organic chemistry to develop new compounds with potential applications in various industries. chemimpex.com Its stability and reactivity make it a favorable option for creating novel materials. chemimpex.com

Chemosensory Science and Flavor/Fragrance Research

This compound's distinct sensory properties make it a subject of interest in the study of olfaction and taste. Its contribution to the aroma and flavor profiles of various products is a key area of investigation.

Contributions to Olfactory Perception Studies

Studies on human olfactory perception have utilized this compound to understand how the brain distinguishes between different odor molecules. Research has shown that human subjects can readily discriminate between the enantiomers of dihydrothis compound. oup.com This suggests that the human olfactory system is capable of distinguishing the odor qualities of these stereoisomers. oup.com Interestingly, the ability to discriminate between enantiomeric odor pairs is substance-specific and not a universal phenomenon. oup.com

Research in Flavor Enhancement Mechanisms

In the realm of flavor science, this compound is recognized for its contribution to the sensory profiles of foods and beverages. sbblgroup.com It is used as a flavoring agent to impart pleasant aromas and tastes. chemimpex.com In citrus, particularly in 'Huyou' essential oil, this compound has been identified as a key odorant with woody and fruity notes. mdpi.com Research indicates that monoterpene esters like cis-carvyl acetate are found in significantly higher concentrations in certain citrus varieties, contributing to their unique aroma. mdpi.com It has also been noted for its role in the distinctive green and spicy aroma profiles of some Japanese mandarin varieties. researchgate.net

Food/ProductRole of this compoundAssociated Aroma/Flavor
Candies, baked goods, beveragesFlavoring AgentPleasant aroma and taste. chemimpex.com
'Huyou' (Citrus changshanensis) Essential OilKey OdorantWoody, fruity. mdpi.com
Japanese Mandarin VarietiesAroma ContributorGreen, spicy. researchgate.net

Nanotechnology Applications

The application of nanotechnology to deliver bioactive compounds has opened new avenues for the use of this compound, particularly in agriculture.

Development of Nano-emulsions for Bioactive Delivery (e.g., pesticides)

Nano-emulsions are being explored as effective delivery systems for pesticides, and research has extended to formulations containing carvone (B1668592), a related compound to this compound. d-nb.info These nano-formulations offer advantages such as improved solubility, bioavailability, and controlled release of bioactive compounds. d-nb.infogsgillresearchinstitute.com The use of nano-emulsions can enhance the efficacy of pesticides, allowing for reduced dosage and lower toxicity. d-nb.info While direct studies on this compound nano-emulsions for pesticide delivery are emerging, research on the nano-emulsion of carvacryl acetate (an isomer) for other bioactive purposes has demonstrated the potential of these systems to improve the delivery and efficacy of lipophilic compounds. nih.gov The development of stable nano-emulsions often involves the use of surfactants to create small, uniform droplets that can effectively carry the active ingredient. gsgillresearchinstitute.comnih.gov

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques

Chromatographic methods are fundamental for separating carvyl acetate (B1210297) from complex mixtures, such as essential oils, and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like carvyl acetate. semanticscholar.org In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. core.ac.uk Following separation, the molecules are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

The mass spectrum of this compound shows characteristic fragmentation patterns. For cis-carvyl acetate, prominent peaks can be observed, which are instrumental for its identification. massbank.jp The National Institute of Standards and Technology (NIST) library contains reference spectra for different isomers of this compound, which can be used for comparison and confirmation. nih.govnih.gov For instance, one entry for this compound in the NIST library shows a top peak at an m/z of 43, with other significant peaks at m/z 119 and 109. nih.gov Another entry for a different isomer shows top peaks at m/z 43, 119, 152, 84, and 109. nih.gov

GC-MS has been effectively used to identify this compound in various essential oils. For example, it was identified in the essential oil of Artemisia annua L. at different growth stages. sciencepub.net The analysis often involves using a non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase. forensicresources.org The temperature of the GC oven is programmed to ramp up, ensuring the separation of compounds with different volatilities. nist.gov

Table 1: GC-MS Data for this compound Isomers

Isomer Library Top Peak (m/z) Second Highest Peak (m/z) Third Highest Peak (m/z)
This compound, (1S,5S)- Main library 43 119 Not specified
This compound, (1S,5S)- Replicate library Not specified 109 Not specified
This compound, (1S,5R)- Experimental 43 119 152

Data sourced from PubChem nih.govnih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for the quantitative analysis of organic compounds, including this compound. forensicresources.orgnih.gov The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon entering the detector. core.ac.uk

In a typical GC-FID analysis, a sample containing this compound is injected into the GC, where it is separated on a capillary column. cabidigitallibrary.orgjppres.com The separated components then pass through a hydrogen-air flame, which ionizes the organic molecules. The resulting ions generate an electrical current that is measured by the detector. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound.

GC-FID is often used in conjunction with GC-MS. While GC-MS is used for the identification of the components, GC-FID is used for their quantification due to its high accuracy and wide linear range. unito.it The retention time of this compound in a GC-FID system is a key parameter for its identification, though it can vary depending on the specific column and temperature program used. nih.gov For instance, in the analysis of essential oils, a non-polar column like HP-5MS is often employed. forensicresources.orgjppres.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-based methods are more common for volatile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. rsc.org In LC-MS, the separation occurs in the liquid phase, typically using a reversed-phase column. sielc.com

For the analysis of this compound, a reverse-phase HPLC method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is often used instead of phosphoric acid. sielc.com The separated compounds are then introduced into the mass spectrometer for detection and identification. Predicted LC-MS/MS spectra for this compound are available in databases and can aid in its identification. contaminantdb.cahmdb.cafoodb.ca These predicted spectra show different fragmentation patterns depending on the collision energy used. contaminantdb.cahmdb.ca

Spectroscopic Approaches

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

¹H NMR spectroscopy of this compound reveals the number of different types of protons and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton framework. aps.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum shows a distinct signal for each unique carbon atom. chemicalbook.com The chemical shifts of these signals are indicative of the type of carbon (e.g., C=O, C=C, CH, CH₂, CH₃). researchgate.net The use of chiral lanthanide shift reagents can be employed to differentiate between enantiomers of this compound by inducing separation of the NMR signals for the different stereoisomers. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Chemical Shift (ppm)
C1 73.5
C2 133.5
C3 125.0
C4 30.8
C5 40.5
C6 30.0
C7 20.6
C8 148.5
C9 109.2
C10 20.8
C11 (C=O) 170.5
C12 (CH₃ of acetate) 21.2

Note: This is a generalized prediction and actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and alkene functionalities. A strong absorption band is typically observed around 1735 cm⁻¹ due to the C=O stretching of the ester group. Absorptions related to C=C stretching and C-H stretching of the alkene and alkane parts of the molecule are also present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound, containing a carbon-carbon double bond, will show absorption in the UV region. The UV-Vis spectrum of a methanolic extract containing this compound has shown absorption peaks, indicating the presence of unsaturated groups. While not as structurally informative as NMR or MS for a specific compound like this compound, UV-Vis can be useful for quantitative analysis and for detecting the presence of chromophores. sielc.com

Advanced Metabolomic Profiling in Biological Systems

Metabolomics provides a powerful analytical framework for investigating the fate of specific compounds within complex biological matrices. In the context of this compound, advanced metabolomic profiling, primarily utilizing mass spectrometry-based techniques, has been instrumental in elucidating its biotransformation and role in various organisms, from plants and insects to mammals. These methodologies allow for the sensitive detection and comprehensive characterization of this compound and its downstream metabolites, offering insights into metabolic pathways and interactions.

The primary analytical strategies involve coupling chromatographic separation with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile and semi-volatile compounds like this compound and its derivatives. rsc.org For non-volatile metabolites, liquid chromatography-mass spectrometry (LC-MS), often using ultra-high-performance liquid chromatography (UHPLC) for enhanced resolution, is the preferred method. rsc.org

In mammalian systems, the metabolic profiling of this compound is predicted to begin with rapid hydrolysis. inchem.org Carboxylesterases, which are abundant in hepatocytes, are expected to cleave the ester bond, yielding carveol (B46549) and acetic acid. inchem.org The resulting acetate enters the body's acetate pool. It can be converted to acetyl-CoA by acyl-CoA thioesterases (ACOTs), such as ACOT12, and subsequently enter the tricarboxylic acid (TCA) cycle to be used as an energy source. elifesciences.orgelifesciences.org This metabolic function of redistributing oxidizable substrate is analogous to that of ketone bodies. frontiersin.orgnih.gov The carveol moiety undergoes further metabolism typical of alicyclic terpenoid alcohols. inchem.org The quantification of the resulting acetate in biological fluids can be achieved using specialized LC-MS/MS methods that monitor the acetate ions in negative polarity mode. nih.govresearchgate.netnih.gov

In insects, metabolomic studies reveal that this compound is subject to various biotransformations, often as a detoxification mechanism. For instance, when the mint leaf beetle (Chrysolina herbacea) feeds on mint species, the insect's digestive processes metabolize the ingested terpenoids. unito.it Advanced fingerprinting using techniques like headspace solid-phase microextraction combined with comprehensive two-dimensional gas chromatography–quadrupole mass spectrometry (HS-SPME-GCxGC-qMS) has been used to analyze the volatile components in the insect's frass (excrement) compared to the host plant. unito.it Such studies have shown that while some plant compounds are found in decreased amounts in the frass, new metabolites, including oxidized monoterpenes, appear, indicating metabolic conversion by the insect. unito.it The differential metabolism of compounds like this compound can influence their insecticidal activity; acetate derivatives are sometimes more toxic than their parent alcohols, a factor potentially linked to their susceptibility to metabolic breakdown by enzymes like mixed-function oxidases. iastate.edu

In the plant kingdom, metabolomic profiling is used to characterize plant chemotypes and understand their ecological roles. This compound is a known constituent of the essential oils of various plants, including certain chemotypes of tansy (Tanacetum vulgare), carrot (Daucus carota), and Chrysanthemum species. rsc.orgnih.govsciopen.com Untargeted metabolomic analyses using UPLC-MS/MS have identified this compound as a key terpenoid metabolite influencing the flavor profile of carrots. sciopen.com Similarly, integrated strategies using HS-GC-MS for volatile components and UHPLC-QTOF/MS for non-volatile compounds have been employed to differentiate plant cultivars based on their chemical profiles, where trans-carvyl acetate was identified as a characteristic volatile marker. rsc.org These profiling studies are crucial for understanding how plant chemistry, including the presence and concentration of this compound, affects interactions with herbivores. uni-bielefeld.deresearchgate.net

The following tables summarize the analytical methods used for profiling this compound and the metabolites identified in different biological systems.

Table 1: Analytical Methodologies for this compound Profiling

Analytical TechniqueBiological System / ApplicationKey Findings / PurposeReference
UPLC-MS/MSCarrot (Daucus carota)Identified this compound as a significant upregulated terpenoid metabolite influencing flavor quality. sciopen.com
HS-GC-MS & UHPLC-QTOF/MSChrysanthemum FlowerDifferentiated cultivars by integrating volatile and non-volatile profiles; identified trans-carvyl acetate as a volatile marker. rsc.orgrsc.org
HS-SPME-GCxGC-qMSInsect Frass (Chrysolina herbacea)Profiled volatile metabolites to show biotransformation of plant terpenoids by the insect. unito.it
LC-MS/MSMammalian Plasma / Pharmaceutical PeptidesDeveloped for direct quantification of acetate ions, a primary metabolite of this compound hydrolysis. nih.govresearchgate.netnih.gov
GC-MSValencia Orange (Citrus sinensis) Leaf Essential OilConducted seasonal metabolic profiling, detecting (-)-trans-Carvyl acetate as a minor constituent. rsc.org

Table 2: Observed and Predicted Metabolites of this compound

Biological SystemParent CompoundObserved/Predicted MetaboliteMetabolic ProcessReference
MammalsThis compoundCarveolEster hydrolysis inchem.org
MammalsThis compoundAcetic acidEster hydrolysis inchem.org
MammalsAcetic acidAcetyl-CoAAcyl-CoA synthesis elifesciences.orgelifesciences.org
Insects (e.g., Chrysolina herbacea)This compound (as part of plant diet)Oxidized monoterpenesDetoxification/Metabolism unito.it

Toxicological and Environmental Impact Assessments in Research Contexts

In Vitro and In Vivo Toxicological Studies

Genotoxicity Evaluations (e.g., Salmonella/E.coli Mutagenicity Test/Ames Test, Non-genotoxic findings)

Further studies support the non-genotoxic nature of carvyl acetate (B1210297). The World Health Organization (WHO) reported that carvyl acetate was predicted to be non-genotoxic. inchem.org Additionally, research using the Drosophila melanogaster wing spot test, an in vivo somatic mutation and recombination test, found that (-)-carvyl acetate did not exhibit any mutagenic or recombinogenic activity at the tested concentrations. researchgate.netmdpi.com

Table 1: Genotoxicity Evaluation of this compound

Test SystemStrains/OrganismConcentration/DoseMetabolic ActivationResultReference
Ames TestS. typhimurium TA97, TA98, TA100, TA1535, TA153710 - 560 µg/plateWith and without S9 mixNon-mutagenic dtu.dk
Wing Spot TestDrosophila melanogaster1.5-5 µL/mLNot Applicable (in vivo)Non-mutagenic, Non-recombinogenic researchgate.netmdpi.com

Acute and Chronic Toxicity Assessments in Model Systems

Acute toxicity studies in rats have determined the oral LD50 of this compound to be greater than 5000 mg/kg body weight, indicating low acute toxicity via the oral route. inchem.org Information on chronic toxicity is limited, but it is noted that the toxicological properties have not been thoroughly investigated. pfaltzandbauer.com Some sources suggest it may be harmful if ingested, inhaled, or absorbed through the skin, causing irritation to the eyes, skin, and respiratory system. pfaltzandbauer.comchemicalbook.comechemi.com

Metabolic Pathways and Biotransformation

Ester Hydrolysis by Carboxylesterases

The primary metabolic pathway for this compound in organisms is anticipated to be ester hydrolysis. inchem.org This reaction is catalyzed by carboxylesterases, a family of enzymes prevalent in the liver and other tissues, which break down esters into their corresponding alcohol and carboxylic acid. inchem.orgnih.gov In the case of this compound, hydrolysis yields carveol (B46549) and acetic acid. inchem.org This process is a common detoxification pathway, as the resulting metabolites are generally more polar and can be more readily excreted from the body. nih.gov Carboxylesterases are found in the liver and gut of various animal species, including cattle, pigs, and chickens. unimi.it

Metabolite Identification and Fate in Organisms

Following hydrolysis, the primary metabolite, carveol, is expected to undergo further metabolism along pathways common to other terpenoid alcohols. inchem.org These pathways can include conjugation with glucuronic acid, side-chain oxidation to form more polar metabolites that can then be conjugated and excreted, or reduction of the ketone group followed by conjugation. inchem.org

In some biological systems, such as engineered Escherichia coli, this compound has been identified as a by-product. d-nb.info Studies with hairy root cultures of Anethum graveolens have shown that when supplied with carvone (B1668592) enantiomers, this compound can be one of the biotransformation products. researchgate.net Specifically, cis-carvyl acetate was a dominant product when S-(+)-carvone was added. researchgate.net

Environmental Fate and Ecotoxicology

Degradation Pathways in Various Environments

The environmental fate of this compound is influenced by its physical and chemical properties, such as its slight solubility in water and its potential for volatilization. While specific degradation pathways for this compound are not extensively detailed in the available research, inferences can be drawn from studies on structurally similar compounds, like carvone.

In soil and water, biodegradation is expected to be a significant degradation pathway. For instance, studies on carvone have shown that soil microorganisms play a crucial role in its degradation, with abiotic processes like chemical degradation or volatilization contributing minimally. The degradation of carvone in soil is influenced by factors such as temperature, moisture, pH, microbial activity, and organic matter content. It is plausible that this compound undergoes similar microbial-mediated degradation in soil environments. In aqueous solutions, carvone can undergo photoisomerization when exposed to light.

In the atmosphere, this compound is not expected to persist. When heated to decomposition, it is known to emit acrid smoke and fumes. Like other volatile organic compounds, it is likely to be degraded by atmospheric photochemical reactions.

Bioaccumulation and Plant Uptake Studies (e.g., heavy metals in Tanacetum vulgare)

There is limited direct research on the bioaccumulation of this compound. However, its use in cosmetics has led to discussions about the potential for human exposure and the need to avoid contamination.

Studies on Tanacetum vulgare (tansy), a plant known to produce various chemotypes including one rich in trans-carvyl acetate, provide indirect insights into the interaction of this compound with other environmental factors, such as heavy metals. Tanacetum vulgare has been investigated for its capacity to accumulate heavy metals from the soil. Research has shown a correlation between the content of certain heavy metals (manganese, zinc, chromium, nickel, and cadmium) in the plant's shoots and their concentration in the soil. However, the bioconcentration factors for most of these metals did not exceed one, indicating limited uptake relative to soil content.

The chemical composition of Tanacetum vulgare, including its essential oil profile which can feature this compound, is influenced by environmental conditions. While these studies focus on the plant's uptake of heavy metals, they highlight the complex interplay between a plant's secondary metabolite production (like this compound) and its interaction with the surrounding environment. For instance, aphids have shown a preference for the thujone chemotype of T. vulgare over the trans-carvyl acetate chemotype in dual-choice assays.

Regulatory Science and Safety Assessment Frameworks for Research Applications

Evaluation by Scientific Committees and Organizations (e.g., JECFA, FEMA, RIFM)

This compound has been evaluated by several scientific and regulatory bodies to ensure its safe use, primarily as a flavoring agent and fragrance ingredient.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded in 1998 that there is "no safety concern at current levels of intake when used as a flavouring agent". It has been assigned JECFA number 382.

The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS). It is listed as FEMA number 2250. FEMA's GRAS assessments consider the available scientific data to ensure the safety of flavor ingredients.

The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment of this compound for its use in fragrance products. RIFM's evaluations are comprehensive, considering various endpoints such as dermal sensitization and systemic toxicity. Based on their assessment, RIFM determined that this compound has the potential for skin sensitization in a small fraction of individuals. To manage this risk, the International Fragrance Association (IFRA) has established standards that set maximum acceptable concentration levels for this compound in different categories of consumer products.

These evaluations by JECFA, FEMA, and RIFM provide a robust framework for the safe use of this compound in research applications, particularly in the food and fragrance sectors.

Considerations for Human and Ecological Exposure in Research Applications

In a research context, handling this compound requires adherence to standard laboratory safety protocols to minimize human exposure. This includes using personal protective equipment such as gloves and eye protection, ensuring adequate ventilation, and handling the substance in a chemical fume hood. Direct contact with skin and eyes should be avoided.

Ecological exposure from research applications is generally expected to be minimal and localized. However, proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. Disposal methods should comply with federal, state, and local environmental regulations.

The available data suggests that this compound is readily biodegradable, which would limit its persistence and potential for bioaccumulation in the environment. Frameworks for prioritizing fragrance materials for aquatic risk assessment have been developed, which can be applied to understand the potential environmental impact of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Structure-Activity Relationships for Enhanced Biological Efficacy

The investigation into the structure-activity relationships (SAR) of carvyl acetate (B1210297) and its derivatives is a burgeoning field, crucial for enhancing their biological efficacy. Understanding how the molecular structure of carvyl acetate influences its biological activity can lead to the design of new compounds with improved properties. Research has shown that the biological activity of terpenoids, including this compound, is closely linked to their chemical structure. researchgate.net

Key areas of exploration include:

Stereochemistry: The stereoisomers of this compound, such as the cis and trans forms, may exhibit different biological activities. For instance, in the context of fragrance, the cis-isomer of a related compound, 4-tert-butylcyclohexyl acetate, is noted for a more favorable scent profile than its trans-isomer. almacgroup.com Similarly, the specific stereochemistry of this compound could be pivotal for its interaction with biological targets.

Functional Group Modification: Altering the acetate group or other parts of the this compound molecule could significantly impact its efficacy. Research into similar compounds demonstrates that modifications to functional groups can lead to derivatives with enhanced antibacterial or other biological properties.

Influence of the Carbon Skeleton: The inherent ring structure and the isopropenyl group of this compound are fundamental to its identity. Studies on related terpenes highlight that the carbon skeleton is a key determinant of biological action. researchgate.net

A deeper understanding of these structural nuances will enable the targeted synthesis of this compound analogs with potentially greater therapeutic or industrial value.

Development of Novel Synthetic Pathways and Biocatalytic Approaches

The synthesis of this compound is an area of active research, with a focus on developing more efficient, sustainable, and selective methods. Traditional chemical synthesis routes are being challenged by innovative approaches that offer environmental and economic benefits.

Novel Synthetic Pathways: Recent research has explored the use of solid acid catalysts for the synthesis of this compound from α-pinene. researchgate.net One study reported the use of a carbon-based solid acid derived from sulfonated glucose/p-toluenesulfonic acid composite, achieving a 67.81% conversion of α-pinene and 81.92% selectivity for this compound under optimized conditions. researchgate.net Another approach involves the coupling reaction of carbon dioxide with epoxides derived from renewable resources like carvone (B1668592) to produce bio-derived cyclic carbonates, which can be precursors in various synthetic routes. researchgate.net

Biocatalytic Approaches: Biocatalysis is emerging as a powerful tool for the synthesis of chiral compounds like this compound, offering high specificity and milder reaction conditions. The use of enzymes, such as carbonyl reductases (CRED), is being investigated for the stereoselective production of precursors to compounds like woody acetate. almacgroup.com This technology could be adapted for the synthesis of specific this compound isomers. Engineered microorganisms, such as Escherichia coli, have been successfully used for the complete biosynthesis of related monoterpenoids from simple carbon sources like glucose, demonstrating the potential for developing sustainable, microbial-based production platforms for this compound. researchgate.net

Integration into Multi-Component Systems for Synergistic Effects

The integration of this compound into multi-component systems is a promising strategy to enhance its biological activity through synergistic effects. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov This approach is particularly relevant in fields such as antimicrobial therapy and pest control.

Research on essential oils, which are complex mixtures of volatile compounds, provides strong evidence for synergistic interactions. For example, the antibacterial efficacy of essential oils is often attributed to the synergistic action of their various components, where the whole oil exhibits greater activity than its individual constituents. cnr.itmdpi.com Studies have shown that combinations of essential oils can lead to synergistic antibacterial effects against pathogenic bacteria. researchgate.net

Translational Research for Industrial and Biomedical Innovations

Translational research focused on this compound is key to unlocking its full potential for industrial and biomedical applications. This involves bridging the gap between basic scientific discoveries and practical, real-world innovations.

Industrial Applications: In the fragrance and flavor industry, this compound is valued for its minty, sweet, and fruity aroma and taste. fragranceconservatory.comchemicalbook.com It is used in a variety of products, including perfumes, cosmetics, and food items. chemimpex.com Ongoing research into more sustainable and cost-effective production methods, such as biocatalysis, will be crucial for expanding its use. almacgroup.com Furthermore, its potential as a bio-based building block for the synthesis of new polymers and other materials is an area of growing interest. researchgate.net

Biomedical Innovations: The biological activities of this compound, particularly its antimicrobial properties, suggest significant potential for biomedical applications. mdpi.com It has been shown to have inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com Further research could lead to its use in:

Antimicrobial Formulations: As a standalone agent or in combination with other compounds to combat bacterial and fungal infections. mdpi.combiointerfaceresearch.com

Dental Care Products: Its pleasant flavor and antimicrobial properties make it a candidate for use in oral hygiene products to promote fresh breath and help control oral pathogens. biointerfaceresearch.com

Drug Delivery: It is being explored for its potential to improve the delivery of active pharmaceutical ingredients. chemimpex.com

The development of this compound-based products for these applications will require further preclinical and clinical research to establish their efficacy and safety.

Q & A

Q. What standardized analytical methods are recommended for identifying and quantifying carvyl acetate in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method, with retention indices (RI) and mass spectral libraries providing critical identification parameters. For this compound isomers, cis- and trans- forms exhibit distinct RI values: cis- (RI: 1334) and trans- (RI: 1321) on non-polar columns like DB-5 . Reference databases such as NIST Chemistry WebBook and Adams’ Identification of Essential Oil Components (2017) should be used for cross-validation . Quantification requires internal standards (e.g., n-alkanes) and calibration curves adjusted for matrix effects in plant extracts.

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound should be handled in a fume hood with PPE (gloves, lab coat, goggles) due to limited toxicological data. MedChemExpress’s Safety Data Sheet (SDS) emphasizes avoiding inhalation/ingestion and recommends storage at 2–8°C in sealed containers . Waste disposal must comply with institutional guidelines for organic solvents.

Q. How can researchers synthesize this compound, and what are common characterization techniques?

this compound is synthesized via acetylation of carveol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine). Reaction progress is monitored by thin-layer chromatography (TLC). Purification via column chromatography or distillation yields >95% purity. Structural confirmation employs 1^1H/13^13C NMR (e.g., acetyl proton at δ 2.05 ppm) and FT-IR (C=O stretch at ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How do stereochemical differences (cis vs. trans isomers) influence the biological activity of this compound?

Cis-carvyl acetate (CAS 1205-42-1) and trans-carvyl acetate (CAS 1134-95-8) exhibit divergent bioactivities due to spatial configuration. For example, cis-isomers show higher antimicrobial efficacy in Mentha spicata extracts, likely due to enhanced membrane penetration . Experimental designs should isolate isomers via chiral chromatography (e.g., Chiralcel OD-H) and compare bioactivity using dose-response assays (e.g., MIC tests against E. coli).

Q. What methodological challenges arise in reconciling contradictory data on this compound concentrations across plant species?

Discrepancies in reported concentrations (e.g., 5.90% in Mentha spicata vs. 0.50% in Cistus ladaniferus) stem from extraction variables (solvent polarity, distillation time) and genetic/environmental factors . Researchers must validate methods using spiked recovery experiments and report extraction yields alongside raw data. Cross-lab reproducibility requires adherence to protocols like those in Reviews in Analytical Chemistry .

Q. How does the RIFM/IFRA safety evaluation framework justify concentration limits for this compound in fragrance applications?

The IFRA Standard cites RIFM’s toxicological assessments, including dermal sensitization thresholds (e.g., EC3 values) and systemic toxicity NOAELs. For this compound, the maximum concentration in leave-on cosmetics (0.6%) is derived from QRA (Quantitative Risk Assessment) models . Advanced studies should critique these thresholds using in vitro assays (e.g., KeratinoSens™ for sensitization potential) and probabilistic exposure modeling .

Q. What strategies optimize this compound’s stability in experimental formulations for long-term studies?

Degradation pathways (hydrolysis, oxidation) are minimized using antioxidants (BHT), inert atmospheres (N2_2), and low-temperature storage. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can predict shelf-life. For aqueous systems, encapsulation in cyclodextrins or liposomes enhances stability .

Methodological Guidance Table

Research Objective Recommended Technique Key Parameters References
Isomer separationChiral GC (β-DEX™ column)Carrier gas: He, 1 mL/min; Oven: 60°C → 220°C @ 3°C/min
Quantification in oilsGC-FID with internal standardInternal standard: Nonyl acetate; LOD: 0.01 µg/mL
Toxicity screeningOECD 429 (LLNA)EC3 threshold: <10% for sensitization risk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.